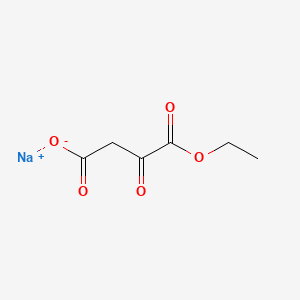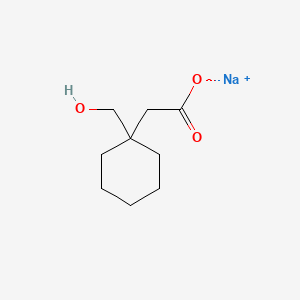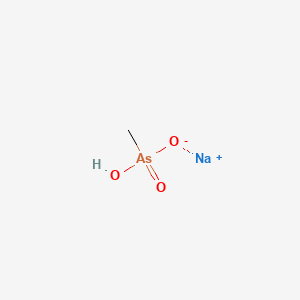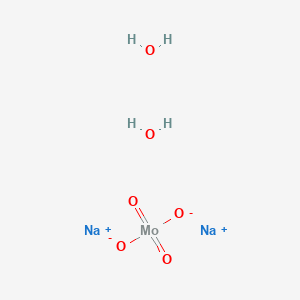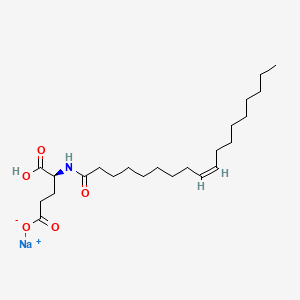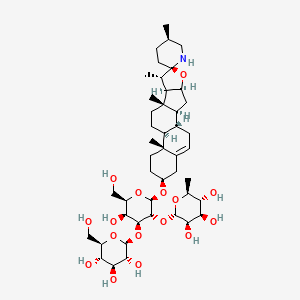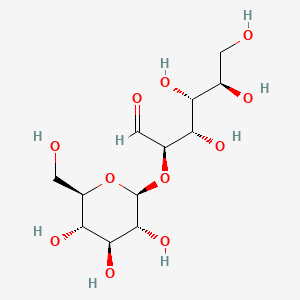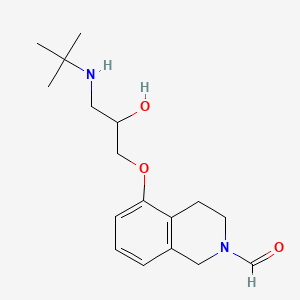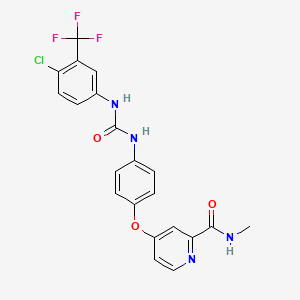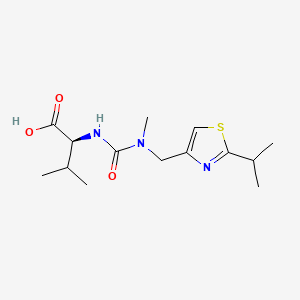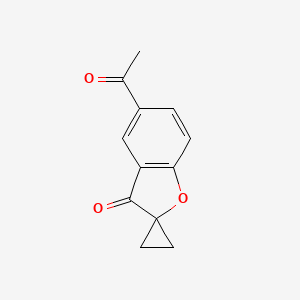
Spizofurona
Descripción general
Descripción
Spizofurone, also known as AG-629, is a spirobenzofuranone derivative. It was patented by Japan’s largest pharmaceutical company, Takeda Chemical Industries, Ltd., as an anti-ulcer agent .
Synthesis Analysis
The synthesis of Spizofurone involves several steps. Compounds were synthesized to evaluate the SAR in 5-(2-ethenyl substituted)-3(2H)-furanones. Electron-withdrawing substituents on the aromatic ring gave 2-3-fold higher activity .Molecular Structure Analysis
The molecular formula of Spizofurone is C12H10O3 . The IUPAC name is 5-acetylspiro [1-benzofuran-2,1’-cyclopropane]-3-one . The canonical SMILES representation is CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 .Physical And Chemical Properties Analysis
Spizofurone has a molecular weight of 202.21 g/mol . Its exact mass is 202.06 . The percent composition is C 71.28%, H 4.98%, O 23.74% .Aplicaciones Científicas De Investigación
Actividad Antiulcerosa
La spizofurona ha sido estudiada por su potencial actividad antiulcerosa. Ha mostrado resultados prometedores en la inhibición de ulceraciones gástricas agudas inducidas por diversas sustancias como el etanol, el HCl, la aspirina y la indometacina . Se encontró que el compuesto era efectivo cuando se administraba por vía oral o intraperitoneal .
Citoprotección
Además de sus propiedades antiulcerosas, la this compound también ha sido investigada por sus efectos citoprotectores. El compuesto ha mostrado potencial en la protección de las células contra el daño causado por diversos factores .
Inhibición de Úlceras Gástricas Antrales
La this compound ha demostrado una actividad inhibitoria significativa sobre las úlceras gástricas antrales inducidas por indometacina en ratas . Esto sugiere que el compuesto podría potencialmente utilizarse en el tratamiento de este tipo de úlcera .
Desarrollo de Fármacos
La this compound se está estudiando como un fármaco de molécula pequeña con posibles aplicaciones terapéuticas en diversas enfermedades . El compuesto se encuentra actualmente en la fase preclínica de desarrollo .
Síntesis de Furo-Piranonas
La estructura molecular de la this compound incluye un marco de furo-piranona, que está presente en diversos productos naturales biológicamente potentes y moléculas pequeñas no naturales . Esto convierte a la this compound en un objetivo valioso en la química orgánica sintética y la química medicinal .
Estudio de las Relaciones Estructura-Actividad (SAR)
La this compound se ha utilizado en estudios para evaluar las Relaciones Estructura-Actividad (SAR) en 5- (2-etenil sustituidos)-3 (2H)-furanonas . Estos estudios ayudan a comprender cómo la estructura de una molécula afecta su actividad biológica .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Spizofurone is primarily targeted towards the gastric mucosa . The gastric mucosa is the mucous membrane layer of the stomach which contains the glands and the gastric pits. It plays a vital role in digestion, and its health and integrity are essential for the normal functioning of the stomach .
Biochemical Pathways
Given its similarity to prostaglandin e2 in terms of mechanism of action , it can be inferred that Spizofurone might influence the prostaglandin synthesis pathways. Prostaglandins are known to play a key role in the protection of the gastric mucosa, and any alteration in their synthesis can lead to various gastric conditions .
Pharmacokinetics
It is known that spizofurone can be administered orally , suggesting that it is well-absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of Spizofurone remains to be studied.
Result of Action
The primary result of Spizofurone’s action is the prevention of gastric ulcers . By increasing the blood flow to the gastric mucosa, Spizofurone promotes the healing of ulcers . In animal models, Spizofurone has been shown to inhibit gastric antral ulcers induced by indomethacin .
Propiedades
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72492-12-7 | |
| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spizofurone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIZOFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?
A1: Research suggests that Spizofurone exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []
Q2: How does Spizofurone compare to other anti-ulcer drugs like Cimetidine in preclinical models?
A2: Studies in animal models demonstrate that Spizofurone exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.
Q3: Does Spizofurone share a similar mechanism of action with Prostaglandin E2 in treating ulcers?
A3: Both Spizofurone and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.
Q4: Has the structure-activity relationship of Spizofurone and related compounds been explored?
A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on Spizofurone analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []
Q5: Is there evidence that Spizofurone can prevent ulcer formation in stressful situations?
A5: Studies have shown that Spizofurone effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that Spizofurone may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.
Q6: Does Spizofurone impact gastric acid secretion, a key factor in ulcer development?
A6: Research indicates that Spizofurone can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.
Q7: What is the impact of Spizofurone on ulcer healing compared to existing drugs?
A7: In animal models, Spizofurone demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.
Q8: Are there any preclinical studies exploring the potential benefits of combining Spizofurone with other anti-ulcer agents?
A8: Preclinical research has explored the combined effects of Spizofurone with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining Spizofurone with other medications for ulcer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)
